2-(3-Methyl-2-nitrophenoxy)acetic acid
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Overview
Description
2-(3-Methyl-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-methyl-2-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-nitrophenoxy)acetic acid typically involves the nitration of 3-methylphenol followed by the etherification of the resulting nitrophenol with chloroacetic acid. The reaction conditions often include the use of a strong acid like sulfuric acid for nitration and a base such as sodium hydroxide for the etherification step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxyl group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Reduction: 2-(3-Methyl-2-aminophenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
2-(3-Methyl-2-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The phenoxy group can interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-4-nitrophenoxy)acetic acid: Similar structure but with the nitro group in a different position.
2-(3-Methyl-2-aminophenoxy)acetic acid: The reduced form of 2-(3-Methyl-2-nitrophenoxy)acetic acid.
2-(3-Methylphenoxy)acetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to the presence of both a nitro group and a phenoxyacetic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H9NO5 |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-(3-methyl-2-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C9H9NO5/c1-6-3-2-4-7(9(6)10(13)14)15-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
PJUHCHGXZMSDES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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